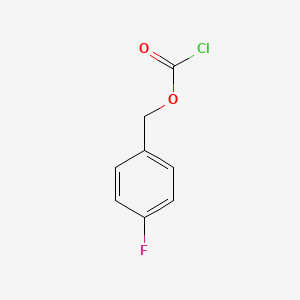

p-Fluorobenzyl chloroformate

Descripción general

Descripción

Chemical Reactions Analysis

Chloroformates, including p-Fluorobenzyl chloroformate, are commonly used in organic synthesis for the introduction of protecting groups . For example, benzyl chloroformate is used to introduce the benzyloxycarbonyl (formerly called carboxybenzyl) protecting group for amines .Aplicaciones Científicas De Investigación

Solvolysis Studies

Research has shown that derivatives similar to p-Fluorobenzyl chloroformate, such as p-nitrobenzyl chloroformate, undergo solvolysis. These studies provide insights into the reaction mechanisms and selectivity of chloroformates under various conditions, which could have implications for the use of this compound in similar contexts (Kyong et al., 2000).

Derivatization Agents for Analytical Chemistry

This compound has been investigated as a derivatization agent to enhance the detection of hydrophilic analytes and drinking-water disinfection by-products. Its effectiveness in derivatizing aminoalcohols and aminoacids suggests its potential for broad applications in environmental and analytical chemistry (M. Vincenti et al., 2005).

Enzymatic Reactivity and Inhibition

Studies on the reactivity of [p-(halomethyl)benzoyl]formates with enzymes such as benzoylformate decarboxylase highlight the differential reactivity and potential for competitive inhibition offered by halogenated benzyl chloroformates. This suggests that this compound could play a role in biochemical studies involving enzyme kinetics and inhibition (L. Reynolds et al., 1988).

Enhancement of Detection in Mass Spectrometry

The use of pentafluorobenzyl chloroformate (a compound with similar reactivity to this compound) for derivatization has been shown to significantly improve the detection of amino acids or alcohols by electron capture negative ionization mass spectrometry. This highlights the potential of this compound in enhancing analytical detection capabilities (J. Simpson et al., 1995).

Drug Delivery Research

While direct studies on this compound in drug delivery are not highlighted, related research on photocleavable linkages for controlled drug release, such as the use of o-nitrobenzyl derivatives for conjugating anticancer drugs to gold nanoparticles, suggests a potential area of exploration for this compound in designing novel drug delivery systems (Sarit S. Agasti et al., 2009).

Mecanismo De Acción

Target of Action

p-Fluorobenzyl chloroformate is primarily used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines . The primary targets of this compound are therefore amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Mode of Action

The compound interacts with its targets (amines) by suppressing the nucleophilic and basic properties of the nitrogen lone pair . This interaction results in the formation of a protective group around the amine, which can be useful in various chemical reactions .

Biochemical Pathways

It is known that the compound plays a crucial role in peptide synthesis . By protecting amines, it allows for controlled peptide chemical synthesis, which is a fundamental process in biochemistry .

Pharmacokinetics

It is known that the compound is rapidly metabolized . The p-fluorobenzyl moiety was found to be metabolically stable in hepatocyte incubation and in vivo, with no biotransformation identified .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the protection of amines. This protection allows for controlled peptide synthesis, which is crucial for various biological processes .

Propiedades

IUPAC Name |

(4-fluorophenyl)methyl carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDKJCOMEMJVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105416-91-9 | |

| Record name | 4-fluorobenzyl carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate](/img/structure/B2971863.png)

![(Z)-5-bromo-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2971866.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2971868.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2971875.png)